molecular formula C22H18N2O2S B14979039 N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B14979039
M. Wt: 374.5 g/mol
InChI Key: SRUAQZJZFRPILE-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide is unique due to its specific structural features and the combination of the thiazole and benzoxepine rings

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-7-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H18N2O2S/c1-15-7-8-20-18(11-15)13-17(9-10-26-20)21(25)24-22-23-14-19(27-22)12-16-5-3-2-4-6-16/h2-11,13-14H,12H2,1H3,(H,23,24,25)

InChI Key

SRUAQZJZFRPILE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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